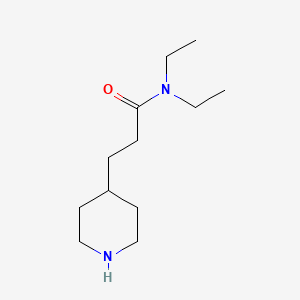
N,N-diethyl-3-(piperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(piperidin-4-yl)propanamide: is an organic compound with the molecular formula C12H24N2O . It is a derivative of piperidine and is known for its applications in various fields of scientific research and industry.
Mechanism of Action
Target of Action
N,N-diethyl-3-(piperidin-4-yl)propanamide is a complex compound with a structure similar to that of fentanyl . The primary targets of this compound are likely to be opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .
Mode of Action
The compound interacts with its targets by binding to the opioid receptors in the central nervous system. This binding mimics the action of endorphins, natural pain-relieving chemicals produced in the body. The binding of this compound to these receptors can result in analgesic effects, providing relief from pain .
Biochemical Pathways
The activation of the mu-opioid receptors by this compound can lead to the inhibition of adenylate cyclase. This inhibition decreases the conversion of ATP to cyclic AMP, reducing the release of pain neurotransmitters such as substance P, glutamate, and calcitonin gene-related peptide. This results in the modulation of the pain pathway and the perception of pain .
Pharmacokinetics
Fentanyl and its analogs are usually well absorbed in the body, widely distributed, metabolized primarily by the liver, and excreted in urine . The bioavailability of this compound would depend on factors such as the route of administration and the individual’s metabolic rate .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of pain perception. By binding to and activating the mu-opioid receptors, this compound can effectively reduce the sensation of pain. Prolonged use can lead to tolerance and dependence, similar to other opioids .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other drugs or substances, and physiological conditions such as pH and temperature . For instance, certain drugs can induce or inhibit the enzymes involved in the metabolism of this compound, thereby affecting its efficacy and duration of action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-diethyl-3-(piperidin-4-yl)propanamide typically begins with piperidine and diethylamine.
Reaction Conditions: The reaction involves the alkylation of piperidine with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. This is followed by the reaction with diethylamine to form the final product.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-3-(piperidin-4-yl)propanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly in the design of new drugs targeting the central nervous system.
Industry:
- Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- N,N-diethyl-3-(piperidin-4-yl)butanamide
- N,N-diethyl-3-(piperidin-4-yl)pentanamide
- N,N-diethyl-3-(piperidin-4-yl)hexanamide
Uniqueness:
- The presence of the propanamide group in N,N-diethyl-3-(piperidin-4-yl)propanamide distinguishes it from other similar compounds, influencing its chemical reactivity and biological activity.
- The specific arrangement of functional groups contributes to its unique properties and applications in various fields.
Properties
IUPAC Name |
N,N-diethyl-3-piperidin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-3-14(4-2)12(15)6-5-11-7-9-13-10-8-11/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFOVMSNIMZIAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
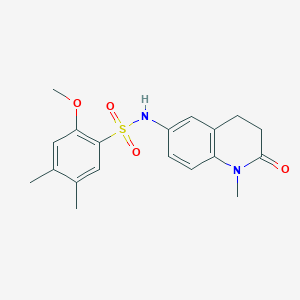
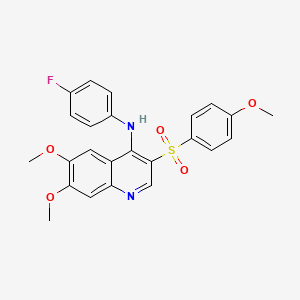

![5-(4-METHOXYPHENYL)-N-[(4-METHOXYPHENYL)METHYL]-1,3-OXAZOLE-2-CARBOXAMIDE](/img/structure/B2966997.png)
![2-chloro-N-{[2-(dimethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2966998.png)
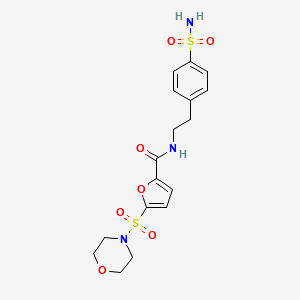
![3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2967000.png)

![N-(4-acetylphenyl)-3-oxo-5-[(oxolan-2-yl)methyl]-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967004.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2967008.png)
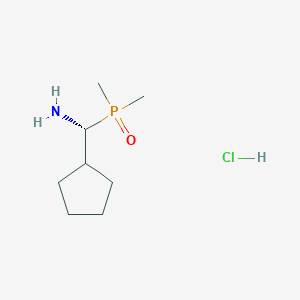
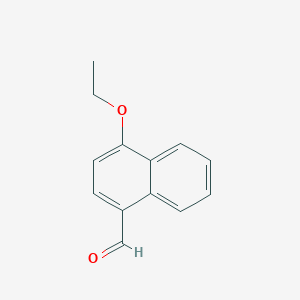

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)
